molecular formula C22H20N2O3S B2616475 2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 921870-35-1

2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2616475
CAS No.: 921870-35-1
M. Wt: 392.47
InChI Key: UECOWNKIRKWXKH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound designed for research applications, featuring a molecular structure that incorporates both a thiazole and a benzofuran moiety. This specific architecture is of significant interest in medicinal chemistry, as both thiazole and benzofuran rings are known to be privileged structures in drug discovery. The thiazole nucleus is a common feature in numerous biologically active molecules and approved therapeutics, contributing to a wide spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer effects . Similarly, benzofuran derivatives are frequently investigated for their diverse biological properties. The integration of these two systems into a single molecule via an acetamide linker makes this compound a valuable candidate for screening in various biochemical assays and for investigating structure-activity relationships (SAR). Its primary research value lies in its potential as a key intermediate or a target molecule in the development of novel bioactive agents. Researchers can utilize this compound in projects aimed at exploring new inhibitors for enzymatic pathways, given that analogous thiazole-containing compounds have demonstrated activity as COX/LOX inhibitors and antitumor agents in preclinical research . The presence of the methoxy group on the benzofuran ring and the dimethylphenyl group can influence the compound's lipophilicity, electronic distribution, and overall binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-7-8-15(14(2)9-13)11-20(25)24-22-23-17(12-28-22)19-10-16-5-4-6-18(26-3)21(16)27-19/h4-10,12H,11H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECOWNKIRKWXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, which are then coupled through various organic reactions. Common synthetic routes include:

    Friedel-Crafts Acylation: This step involves the acylation of 2,4-dimethylphenyl with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Thiazole Formation: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The benzofuran and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the amidation of the coupled product with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, aluminum chloride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the thiazole ring can produce thiazolidine derivatives.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors.

    Pathways: Modulating signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR): The 7-methoxybenzofuran group may enhance target binding compared to coumarin due to increased lipophilicity and steric bulk.
  • Optimization Opportunities: Introducing halogens (e.g., F, Cl) or sulfonyl groups (as in ) could improve bioavailability or enzymatic inhibition .

Biological Activity

The compound 2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring, a benzofuran moiety, and an acetamide functional group. This unique combination may enhance its biological activity and potential therapeutic applications.

Structural Features

The structural characteristics of this compound can be summarized as follows:

Feature Description
Thiazole Ring Contributes to biological activity through various mechanisms.
Benzofuran Moiety Known for its pharmacological properties, including anti-inflammatory and antioxidant effects.
Acetamide Group Enhances solubility and bioavailability.
Dimethylphenyl Group Increases lipophilicity, potentially improving cellular uptake.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The specific biological activities of This compound are still under investigation; however, several studies provide insights into its potential effects.

Anticancer Activity

Thiazole derivatives have been widely studied for their anticancer properties. For instance, thiazole-bearing compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, compounds with similar structural features have demonstrated cytotoxicity against A-431 and Jurkat cell lines with IC50 values less than that of standard drugs like doxorubicin .

Antimicrobial Properties

The thiazole moiety is also linked to antimicrobial activities. Studies on thiazole derivatives have revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring has been correlated with enhanced antimicrobial activity .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Thiazole Derivatives in Cancer Treatment
    • A study evaluated a series of thiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions on the thiazole ring significantly enhanced their anticancer activity .
  • Benzofuran Compounds Against Inflammation
    • Research on benzofuran derivatives demonstrated their potential as anti-inflammatory agents by inhibiting COX enzymes, which are crucial in the inflammatory response .
  • Combination Therapy Insights
    • Investigations into the synergistic effects of combining thiazole and benzofuran derivatives suggested improved efficacy in treating resistant bacterial strains .

The proposed mechanisms through which This compound may exert its biological effects include:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit COX and LOX enzymes, leading to reduced inflammation .
  • Induction of Apoptosis: Thiazole compounds often induce apoptosis in cancer cells by activating intrinsic pathways .
  • Antimicrobial Activity: The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Q & A

Q. What are the established synthetic routes for preparing 2-(2,4-dimethylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide?

A common approach involves coupling substituted phenylacetic acid derivatives with 2-aminothiazole precursors. For example, analogous compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) are synthesized via carbodiimide-mediated amidation (e.g., EDC·HCl) in dichloromethane with triethylamine as a base . Key steps include:

  • Reacting 3,4-dichlorophenylacetic acid with 2-aminothiazole.
  • Optimizing reaction temperature (e.g., 273 K) and solvent polarity to minimize side reactions.
  • Purification via column chromatography or recrystallization from methanol/acetone mixtures .

Q. How can purity and structural integrity be validated during synthesis?

  • Chromatography : Use HPLC or TLC with UV detection to monitor reaction progress.
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., thiazole proton signals at δ 6.5–7.5 ppm) .
  • Mass spectrometry : HR-MS provides exact mass confirmation (e.g., [M+H]⁺ for molecular weight validation) .

Q. What are common byproducts or impurities in this synthesis?

Impurities often arise from:

  • Incomplete amidation (unreacted carboxylic acid or amine precursors).
  • Thiazole ring oxidation (e.g., sulfoxide formation).
  • Solvent adducts (e.g., methanol or acetone adducts in recrystallization) .
    Mitigation strategies include optimizing stoichiometry, inert atmosphere use, and rigorous drying of solvents.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

The compound’s thiazole and benzofuran rings likely exhibit torsional flexibility. Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can determine:

  • Dihedral angles between aromatic rings (e.g., ~61.8° twist between dichlorophenyl and thiazole moieties in analogous structures) .
  • Hydrogen bonding motifs (e.g., N–H⋯N interactions forming R₂²(8) dimers) .
  • Validation via CIF files and R-factor analysis (< 0.05 for high-resolution data) .

Q. How to address contradictory biological activity data in structure-activity relationship (SAR) studies?

Discrepancies may arise from:

  • Solubility differences : Use DMSO/water mixtures with controlled cosolvent ratios to ensure consistent bioavailability.
  • Assay variability : Validate cytotoxicity via multiple assays (e.g., MTT, ATP-luminescence) .
  • Metabolite interference : Perform LC-MS/MS to identify degradation products in cell media .

Q. What computational methods predict binding affinity for target proteins?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) to model interactions with kinase domains or GPCRs.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • Validate with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Challenges and Solutions

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst screening : Test alternatives to EDC·HCl (e.g., HATU or DCC) for improved coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 3 h) while maintaining >80% yield .
  • Flow chemistry : Enhance heat/mass transfer for exothermic amidation steps .

Q. How to resolve spectral overlap in NMR characterization?

  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic protons (e.g., distinguishing benzofuran vs. thiazole signals).
  • Variable-temperature NMR : Resolve dynamic broadening at low temperatures (e.g., 233 K) .

Structural and Functional Insights

Q. What is the impact of substituents on pharmacokinetics?

  • Methoxy groups : Enhance metabolic stability (reduced CYP450 oxidation) but may reduce solubility.
  • Thiazole rings : Improve membrane permeability via lipophilic π-π interactions .
  • Dimethylphenyl groups : Increase logP values, potentially affecting CNS penetration .

Q. How does crystal packing influence solid-state stability?

  • Hydrogen-bonded dimers : Stabilize the lattice (e.g., N–H⋯N motifs) but may reduce dissolution rates .
  • Polymorph screening : Use solvent-drop grinding with 10 solvents to identify stable forms .

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